molecular formula C9H9F B1302169 3-(3-Fluorophenyl)-1-propene CAS No. 30984-53-3

3-(3-Fluorophenyl)-1-propene

Cat. No.: B1302169
CAS No.: 30984-53-3
M. Wt: 136.17 g/mol
InChI Key: YKMILTYKWQXCOC-UHFFFAOYSA-N
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Description

Structural Significance and Research Context of (3-Fluorophenyl)-1-propene

3-(3-Fluorophenyl)-1-propene is an organofluorine compound featuring a phenyl ring substituted with a fluorine atom at the meta-position, which is in turn bonded to a propene group. Its chemical formula is C₉H₉F and it has a molecular weight of approximately 136.17 g/mol . chemsrc.combldpharm.com The structural arrangement of the fluorine atom and the propene chain on the aromatic ring is not arbitrary; it imparts unique electronic and steric characteristics to the molecule.

This compound serves as a valuable building block in organic synthesis, providing a scaffold for the construction of more complex molecules. The presence of both a reactive double bond in the propene group and an activated aromatic ring makes it a versatile intermediate for various chemical transformations. Researchers utilize this compound and its analogs to investigate enzyme-catalyzed reactions and as probes to explore biological pathways. Its structure is also relevant in the development of specialty chemicals and materials like polymers and resins.

Physicochemical Properties of this compound
Property Value
CAS Number30984-53-3 chemsrc.com
Molecular FormulaC₉H₉F chemsrc.combldpharm.com
Molecular Weight136.17 g/mol chemsrc.combldpharm.com
InChI KeyYKMILTYKWQXCOC-UHFFFAOYSA-N

Role of Fluorine in Modulating Chemical Behavior and Reactivity

The substitution of a hydrogen atom with fluorine, the most electronegative element, profoundly influences a molecule's characteristics. researchgate.netacs.org The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, with a bond energy of approximately 116 kcal/mol, compared to the 99 kcal/mol of a carbon-hydrogen (C-H) bond. annualreviews.org This inherent strength confers increased thermal and oxidative stability to the molecule. annualreviews.org

In the context of this compound, the fluorine atom exerts a strong electron-withdrawing inductive effect, which modifies the electronic properties of the aromatic ring and the adjacent propene group. smolecule.com This electronic modulation affects the compound's reactivity in several ways:

Aromatic Ring Reactivity: The electron-withdrawing nature of fluorine deactivates the phenyl ring towards electrophilic substitution.

Alkene Reactivity: The double bond of the propene group can undergo typical alkene reactions such as oxidation and reduction. For instance, oxidation with agents like m-chloroperbenzoic acid (m-CPBA) can yield the corresponding epoxide, while reduction using hydrogen gas with a palladium catalyst can saturate the double bond to form 3-(3-fluorophenyl)propane.

Physicochemical Properties: Fluorine substitution can alter lipophilicity, which affects how a molecule partitions into membranes and interacts with biological targets like enzymes or receptors. annualreviews.orgacs.org The placement of the fluorine atom on the aromatic ring is crucial and can determine receptor selectivity. annualreviews.org

Anticipated Spectroscopic Data for this compound
Technique Expected Observations
¹H / ¹³C NMR The inductive effect of fluorine deshields adjacent protons and carbons, leading to characteristic shifts. The fluorine atom at the meta-position causes complex multiplet splitting patterns for the aromatic protons.
FT-IR Characteristic stretching frequencies are expected for the C=C double bond (around 1640 cm⁻¹) and the C-F bond (in the range of 1100–1250 cm⁻¹).

Overview of Advanced Research Trends in Fluorinated Alkenyl Aromatics

The field of fluorinated alkenyl aromatics is dynamic, with research pushing the boundaries of synthesis and application. A significant trend is the development of novel and more efficient methods for introducing fluorine and fluorinated groups into molecules, a process known as fluorination. rsc.org Traditional methods often require harsh conditions, limiting their scope. acs.org Consequently, modern research focuses on transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling, to form C-F bonds under milder conditions with greater functional group tolerance. acs.org

Another major research avenue is the synthesis of complex molecules with multiple stereogenic centers, including a C-F bond. mdpi.com The precise spatial arrangement of atoms is critical for biological activity, and the development of asymmetric catalytic methods to control stereochemistry is a key challenge. mdpi.com

Furthermore, fluorinated alkenyl aromatics are increasingly used as building blocks for:

Pharmaceuticals: The unique properties imparted by fluorine are exploited to enhance metabolic stability, binding affinity, and other pharmacokinetic parameters of drug candidates. researchgate.net

Agrochemicals: Similar to pharmaceuticals, fluorine can improve the efficacy and stability of pesticides and herbicides. smolecule.com

Materials Science: These compounds serve as monomers for creating specialty polymers and advanced materials with tailored properties. evitachem.comsmolecule.com The incorporation of fluorine can influence properties like thermal stability and hydrophobicity.

The rational design of these molecules, guided by a deeper understanding of the role of fluorine, continues to drive innovation in this essential area of organic chemistry. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-fluoro-3-prop-2-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F/c1-2-4-8-5-3-6-9(10)7-8/h2-3,5-7H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKMILTYKWQXCOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374656
Record name 3-(3-Fluorophenyl)-1-propene
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Molecular Weight

136.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30984-53-3
Record name 1-Fluoro-3-(2-propen-1-yl)benzene
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Record name 3-(3-Fluorophenyl)-1-propene
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Advanced Synthetic Methodologies for 3 Fluorophenyl 1 Propene and Its Analogues

Regioselective and Stereoselective Synthetic Pathways

Achieving high levels of regioselectivity (control over the position of bond formation) and stereoselectivity (control over the 3D arrangement of atoms) is paramount in modern synthesis. For fluorinated propenes, this ensures the desired isomer is produced, which is often critical for its intended function.

The formation of carbon-carbon (C-C) bonds is the cornerstone of organic synthesis. Novel catalytic systems are continuously being developed to construct these bonds with greater efficiency and precision. While specific catalytic systems solely for 3-(3-fluorophenyl)-1-propene are not extensively detailed in broad literature, the principles are derived from established methodologies for C-C bond formation that can be applied to this specific scaffold.

Enzymatic catalysis, for instance, offers a powerful tool for C-C bond formation under mild conditions. Enzymes like aldolases and transketolases are well-established for creating C-C bonds. nih.gov More recently, less common enzymes have been explored. For example, a computationally designed Diels-Alderase has been created to catalyze intermolecular Diels-Alder reactions, forming complex cyclic structures. nih.gov Oxidoreductases, such as the berberine bridge enzyme (BBE), have also been utilized for novel C-C bond formations. nih.gov These biocatalytic approaches represent a frontier in developing selective synthetic routes to complex molecules.

Transition metal catalysis is another major pillar. Rhodium(III)-catalyzed C-H activation and coupling reactions provide a highly stereoselective method for synthesizing diverse the-innovation.orgdendralenes, which are structurally related to substituted propenes. researchgate.net These methods demonstrate high functional group tolerance, enabling the construction of complex molecular frameworks. researchgate.net

Catalyst TypeReaction ExampleKey Features
Designed Enzymes Intermolecular Diels-AlderComputationally designed active site for specific substrate alignment. nih.gov
Oxidoreductases Berberine Bridge Enzyme (BBE)Mediates formation of a reactive species for C-C bond formation. nih.gov
Rhodium(III) Catalysts Alkenyl C-H ActivationHigh stereoselectivity and functional group tolerance for dendralene synthesis. researchgate.net

Asymmetric synthesis aims to produce chiral molecules with a preference for one enantiomer over the other. This is crucial in pharmacology, where different enantiomers can have vastly different biological activities.

The asymmetric hydrogenation of fluorinated olefins is a direct method for creating chiral fluorine-containing compounds. rsc.org For example, metal-free asymmetric hydrogenation of 3-fluorinated chromones has been achieved using a Frustrated Lewis Pair (FLP) catalyst system composed of an achiral borane and a chiral oxazoline, yielding optically active 3-fluorochroman-4-ones with high enantiomeric excess (up to 88% ee). rsc.org

Enzymatic approaches provide a highly promising alternative for achieving high enantioselectivity. the-innovation.org Flavin mononucleotide (FMN)-dependent reductases, through photoinduced electron transfer, can generate a fluorinated carbon radical that is subsequently captured by an olefin. the-innovation.org These enzymes create a specific chiral environment near the active site, enabling precise control over the stereochemistry of the product. the-innovation.org This method has been used to construct remote β-, γ-, and δ-stereocenters with high yields and excellent enantioselectivities (up to 99% ee). the-innovation.org

MethodCatalyst/EnzymeSubstrate TypeKey Outcome
FLP Catalysis Chiral Oxazoline / Achiral Borane3-Fluorinated ChromonesAsymmetric hydrogenation with up to 88% ee. rsc.org
Enzymatic Radical Hydrofluorination FMN-dependent ReductasesOlefins & Fluorine ReagentsConstruction of remote stereocenters with up to 99% ee. the-innovation.org

Cross-Coupling Strategies in the Construction of (3-Fluorophenyl)-1-propene Scaffolds

Cross-coupling reactions are a powerful class of reactions for forming C-C bonds, for which the 2010 Nobel Prize in Chemistry was awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki. nobelprize.org These reactions typically involve a transition metal catalyst, most commonly palladium or nickel, to couple an organometallic compound with an organic halide.

Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods in organic synthesis. libretexts.orgsigmaaldrich.com The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (like a boronic acid) with an organohalide. libretexts.org To synthesize a (3-fluorophenyl)-1-propene scaffold, one could couple 3-fluorophenylboronic acid with an allyl halide, or allylboronic acid with a 3-fluoro-halobenzene. The reaction is known for its mild conditions and tolerance of a wide variety of functional groups. nobelprize.org

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. youtube.comyoutube.com For instance, 1-bromo-3-fluorobenzene could be reacted with propene in the presence of a palladium catalyst and a base to form the desired product.

Negishi Coupling: This reaction utilizes an organozinc reagent, which is coupled with an organohalide. nobelprize.org The increased reactivity of organozinc compounds can be advantageous in certain cases.

These reactions are highly modular, allowing for the synthesis of a wide array of analogues by simply changing the coupling partners.

Reaction NameCoupling PartnersCatalyst ExampleKey Advantage
Suzuki-Miyaura Organoboron + OrganohalidePd(PPh₃)₄High functional group tolerance, mild conditions. nobelprize.orglibretexts.org
Heck Alkene + OrganohalidePd(OAc)₂Forms C-C bonds at unsaturated carbons. sigmaaldrich.comyoutube.com
Negishi Organozinc + OrganohalidePd(0) complexUtilizes highly reactive organozinc reagents. nobelprize.org

Nickel catalysts have emerged as a more economical and, in some cases, more reactive alternative to palladium for cross-coupling reactions. mdpi.com Nickel complexes can catalyze the coupling of fluoro-aromatics with various reagents.

For example, NiCl₂(dppp) has been used to catalyze the cross-coupling of fluoro-aromatics with organozinc reagents, where a directing group can guide the C-C bond formation to a specific position (ortho-selective). mdpi.com Nickel(0)-based systems can activate inert aromatic C-F bonds for reactions like defluoro-silylation. mdpi.com While direct application to this compound synthesis requires specific adaptation, these methodologies demonstrate the capability of nickel to facilitate the construction of the required aryl-alkyl bond. Nickel-catalyzed hydroalkynylation of methylenecyclopropanes also showcases its ability to mediate complex C-C bond formations stereoselectively. semanticscholar.org

Green Chemistry Principles in the Synthesis of Fluorinated Propene Compounds

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. greenchemistry.school The synthesis of fluorinated compounds, which has traditionally involved harsh reagents, is an area where green principles are having a significant impact.

A key goal is the development of processes that are more atom-economical, meaning more of the atoms from the reactants are incorporated into the final product. tandfonline.com Using low-cost and less hazardous nucleophilic fluorine sources, such as alkali metal fluorides, is highly desirable. tandfonline.com

One of the most significant advances is the use of water as a reaction solvent. rsc.org Long considered incompatible with reactive fluorination chemistry, water is now being successfully used as a solvent or co-solvent for various transformations, including electrophilic, radical, and nucleophilic fluorinations. rsc.org This shift reduces reliance on volatile and often toxic organic solvents.

Furthermore, developing catalytic processes, as discussed in the sections above, is inherently a green chemistry principle. Catalysts are used in small amounts and can be recycled, reducing waste compared to stoichiometric reagents. The drive towards using more earth-abundant metals like nickel instead of precious metals like palladium also aligns with sustainability goals. researchgate.net

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful technique in organic chemistry, offering significant advantages over conventional heating methods. This approach utilizes microwave radiation to directly heat the reaction mixture, leading to rapid and uniform heating. The result is often a dramatic reduction in reaction times, increased product yields, and improved purity. acs.orgacs.org For instance, reactions that might take several hours or even days under traditional reflux conditions can frequently be completed in a matter of minutes using microwave irradiation. acs.orgsemanticscholar.org

In the context of synthesizing fluorinated aromatic compounds and their derivatives, microwave-assisted protocols have proven to be particularly effective. The synthesis of various heterocyclic compounds containing fluorophenyl moieties has been successfully achieved with high efficiency. For example, the synthesis of 4-(substituted fluoro-phenyl)-substituted-6H-1-thia-5,7,8,9a-tetraaza-cyclopenta[e]azulene derivatives was accomplished in 50-60 minutes with yields ranging from 80-89% under microwave conditions. nbinno.com Similarly, the preparation of pyrazoline derivatives containing a fluorophenyl group has been efficiently carried out using microwave assistance. youtube.com

Table 1: Comparison of Reaction Times for Conventional vs. Microwave-Assisted Synthesis

Reaction Type Conventional Method Time Microwave-Assisted Time Reference
Hydrolysis of Benzamide 1 hour 7 minutes acs.org
Synthesis of Triazole Derivatives Several hours 33-90 seconds semanticscholar.org
Condensation for 8-hydroxyquinolines - 30-40 minutes (72% yield) vs. conventional (34% yield) researchgate.net
Synthesis of Thia-tetraaza-cyclopenta[e]azulenes - 50-60 minutes nbinno.com

Solvent-Free Reaction Conditions

One of the most relevant solvent-free methods for the synthesis of analogues of (3-Fluorophenyl)-1-propene is the Claisen-Schmidt condensation. This reaction is a cornerstone for the formation of α,β-unsaturated ketones, also known as chalcones, which share a structural similarity with the propenone derivatives of the target compound. nih.gov Research has demonstrated that the Claisen-Schmidt condensation can be carried out efficiently under solvent-free conditions by grinding the reactants with a solid base, such as sodium hydroxide (NaOH) or potassium fluoride on alumina (KF-Al2O3). rsc.orgacs.orgacs.org This mechanochemical approach, often referred to as "grindstone chemistry," initiates reactions through the input of mechanical energy. acs.org

Quantitative yields of α,α'-bis-(substituted-benzylidene)cycloalkanones have been reported in as little as five minutes of grinding at room temperature. rsc.org This highlights the remarkable efficiency of solvent-free methods. The process is not only simple and economical but also environmentally benign due to the absence of volatile and often hazardous organic solvents. acs.org The high purity of the products obtained under these conditions often simplifies the purification process, further enhancing the practicality of this approach. acs.orgacs.org

Table 2: Examples of Solvent-Free Claisen-Schmidt Condensation

Reactants Catalyst Conditions Yield Reference
Cyclopentanone and Benzaldehydes Solid NaOH (20 mol%) Grinding for 5 minutes 96-98% rsc.org
2-(4-acetylphenylamino)-3-(4-chlorophenyl)-1,8-naphthyridine and Aromatic Aldehydes Solid NaOH Grinding at room temperature High yields acs.org
Acetophenone and Aromatic Aldehydes KF-Al2O3 Grinding at room temperature 94-98% acs.org

Biocatalysis in the Synthesis of Fluorinated Propene Derivatives

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful and environmentally friendly alternative to traditional chemical synthesis. Enzymes operate under mild conditions of temperature and pressure, exhibit high chemo-, regio-, and stereoselectivity, and can be used to synthesize complex molecules with high precision. researchgate.netresearchgate.net In the realm of fluorinated compounds, biocatalysis provides unique opportunities for the selective introduction and modification of fluorine-containing moieties. nih.gov

A variety of enzymes have been explored for the synthesis of fluorinated organic molecules. researchgate.netresearchgate.net Ene reductases, for instance, have been successfully employed in the asymmetric synthesis of alkyl fluorides through the reduction of α-fluoroenones and α-fluoroenoates. This approach allows for the creation of chiral fluorinated alkanes with high enantioselectivity. The stereochemical outcome can often be controlled by the geometry of the starting alkene.

Cytochrome P450 enzymes represent another important class of biocatalysts capable of performing challenging C-H activation and subsequent functionalization, including hydroxylation, which can be a precursor step to fluorination. Fluorinases are a unique class of enzymes that can directly catalyze the formation of a C-F bond, a reaction that is particularly challenging to achieve with conventional chemical methods under mild conditions. researchgate.netresearchgate.net These enzymes typically use a fluoride ion and S-adenosyl-L-methionine (SAM) to generate 5'-fluoro-5'-deoxyadenosine. nih.gov While the substrate scope of natural fluorinases can be limited, protein engineering efforts are expanding their applicability.

The application of biocatalysis in the synthesis of fluorinated propene derivatives holds significant promise for creating novel compounds with potentially enhanced biological activities. The high selectivity of enzymes can be harnessed to produce specific isomers and enantiomers that would be difficult to obtain through traditional synthetic routes.

Table 3: Enzymes Used in the Synthesis of Fluorinated Compounds

Enzyme Class Type of Reaction Example Application Reference
Ene Reductases Asymmetric reduction of C=C bonds Synthesis of chiral alkyl fluorides from α-fluoroenones
Cytochrome P450s C-H hydroxylation Precursor step for fluorination at unactivated sites
Fluorinases C-F bond formation Direct fluorination of S-adenosyl-L-methionine researchgate.netresearchgate.netnih.gov
Lipases Transesterification Synthesis of fluorinated polyesters
Tyrosine Phenol-lyases C-C bond formation Synthesis of fluorinated L-tyrosine derivatives researchgate.net

Strategic Integration of (3-Fluorophenyl)-1-propene as a Building Block in Complex Molecule Synthesis

(3-Fluorophenyl)-1-propene and its analogues are valuable building blocks in organic synthesis, providing a versatile scaffold for the construction of more complex and often biologically active molecules. The presence of the fluorine atom can significantly influence the physicochemical properties of the final compound, such as its metabolic stability, lipophilicity, and binding affinity to biological targets. The allyl group offers a reactive handle for a variety of chemical transformations, including additions, oxidations, and rearrangements. acs.org

A key strategy for utilizing this building block involves the modification of the propene side chain. For example, the Claisen-Schmidt condensation of a derivative, 3-fluorobenzaldehyde (B1666160), with a ketone like 3-bromoacetophenone results in the formation of (E)-1-(3-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one. This chalcone derivative incorporates the 3-fluorophenyl group into a larger, conjugated system that can serve as a precursor for the synthesis of various heterocyclic compounds.

Another important application is in the synthesis of pyrazoline derivatives. Pyrrolidine-based chalcones containing a 3-fluorophenyl moiety can be cyclized with hydrazine monohydrate to yield 5-(3-Fluorophenyl)-3-[4-(pyrrolidin-1-yl)phenyl]-4,5-dihydro-1H-pyrazole. Pyrazolines are a well-known class of heterocyclic compounds with a wide range of pharmacological activities. The incorporation of the fluorinated phenyl group is a common strategy in medicinal chemistry to enhance the therapeutic potential of such molecules. youtube.com

Table 4: Examples of Complex Molecules Synthesized from (3-Fluorophenyl) Derivatives

Starting Material Derivative Reaction Type Product Application/Significance Reference
3-Fluorobenzaldehyde Claisen-Schmidt Condensation (E)-1-(3-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one Precursor for heterocyclic synthesis
(E)-3-(3-Fluorophenyl)-1-[4-(pyrrolidin-1-yl)phenyl]prop-2-en-1-one Cyclization with Hydrazine 5-(3-Fluorophenyl)-3-[4-(pyrrolidin-1-yl)phenyl]-4,5-dihydro-1H-pyrazole Synthesis of biologically active pyrazolines

Elucidation of Reaction Mechanisms and Reactivity Profiles of 3 Fluorophenyl 1 Propene

Mechanistic Investigations of Electrophilic Additions to the Propene Moiety

Electrophilic addition reactions to the propene side chain of 3-(3-Fluorophenyl)-1-propene are governed by the electronic nature of both the phenyl ring and the fluorine substituent. The double bond in the propene group is an electron-rich center, making it susceptible to attack by electrophiles.

The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I effect). This effect deactivates the aromatic ring towards electrophilic attack and also influences the electron density of the adjacent propene group. However, the fluorine atom also possesses lone pairs of electrons that can participate in resonance, exhibiting a +M (mesomeric) effect, which can donate electron density to the ring. In the case of a meta-substituted fluorine, the inductive effect is more dominant in influencing the side chain's reactivity.

The addition of an electrophile (E+) to the double bond proceeds via a carbocation intermediate. The regioselectivity of this addition is dictated by the stability of the resulting carbocation. According to Markovnikov's rule, the electrophile will add to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation on the more substituted carbon. For this compound, this would result in the formation of a secondary benzylic carbocation, which is stabilized by resonance with the phenyl ring. The electron-withdrawing nature of the fluorine at the meta position will slightly destabilize this carbocation compared to an unsubstituted phenylpropene, potentially affecting the reaction rate.

Table 1: Regioselectivity in Electrophilic Addition to this compound

Electrophile (E-Nu)Major ProductMinor Product
HBr1-Bromo-2-(3-fluorophenyl)propane2-Bromo-1-(3-fluorophenyl)propane
HCl1-Chloro-2-(3-fluorophenyl)propane2-Chloro-1-(3-fluorophenyl)propane
H₂O/H⁺2-(3-Fluorophenyl)propan-1-ol1-(3-Fluorophenyl)propan-2-ol

Nucleophilic Substitution and Addition Reactions of Fluorophenyl-Propene Systems

Nucleophilic reactions involving this compound can occur at either the aromatic ring or the propene side chain, depending on the reaction conditions and the nature of the nucleophile.

Nucleophilic aromatic substitution (SNA r) on the fluorophenyl ring is generally difficult due to the high electron density of the aromatic system. However, the presence of the electron-withdrawing fluorine atom can facilitate such reactions, particularly if there are other activating groups on the ring or under harsh reaction conditions. The fluorine atom itself can act as a leaving group in some SNA r reactions, although this is less common than with heavier halogens.

Nucleophilic addition to the double bond of the propene moiety is not a typical reaction pathway unless the double bond is activated by a strong electron-withdrawing group. In the case of this compound, the fluorine's inductive effect is not strong enough to render the double bond sufficiently electrophilic for direct nucleophilic attack under standard conditions.

However, the allylic position (the carbon atom adjacent to the double bond) can be susceptible to nucleophilic substitution, particularly if a leaving group is present at that position. Such reactions would proceed via an allylic carbocation intermediate, which is stabilized by resonance.

Advanced Studies on Cycloaddition Reactions Involving Fluorinated Alkenes

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. The reactivity of this compound as a dipolarophile in [3+2] cycloadditions is of significant interest.

[3+2] Cycloaddition Pathways

In a [3+2] cycloaddition, a 1,3-dipole reacts with a dipolarophile (in this case, the propene double bond) to form a five-membered ring. wikipedia.orglibretexts.orgnih.gov The reaction is believed to proceed via a concerted mechanism, where the new bonds are formed in a single step through a cyclic transition state. The presence of the fluorophenyl group can influence the energy of the frontier molecular orbitals (HOMO and LUMO) of the alkene, thereby affecting its reactivity towards different 1,3-dipoles.

Common 1,3-dipoles that could react with this compound include azides, nitrile oxides, and nitrones, leading to the formation of triazolines, isoxazolines, and isoxazolidines, respectively. These heterocyclic compounds are valuable scaffolds in medicinal chemistry.

Regioselectivity and Stereoselectivity in Cycloaddition Processes

The regioselectivity of the [3+2] cycloaddition is determined by the electronic and steric properties of both the 1,3-dipole and the dipolarophile. chemrxiv.orgnih.gov Frontier Molecular Orbital (FMO) theory is often used to predict the favored regioisomer. The reaction is typically controlled by the interaction between the HOMO of one component and the LUMO of the other. The fluorine atom, through its electronic effects, will influence the orbital coefficients on the carbon atoms of the double bond, thus directing the orientation of the 1,3-dipole.

Stereoselectivity in these reactions refers to the preferential formation of one stereoisomer over another. For a concerted cycloaddition, the stereochemistry of the alkene is generally retained in the product. The approach of the 1,3-dipole to the alkene can occur from two different faces, leading to the formation of endo or exo products. The preferred stereochemical outcome is often influenced by steric hindrance and secondary orbital interactions in the transition state.

Table 2: Predicted Regioisomers in [3+2] Cycloaddition of this compound with Phenyl Azide

Reaction TypeMajor RegioisomerMinor Regioisomer
[3+2] Cycloaddition1-Phenyl-4-(3-fluorobenzyl)-4,5-dihydro-1H-1,2,3-triazole1-Phenyl-5-(3-fluorobenzyl)-4,5-dihydro-1H-1,2,3-triazole

Radical Reaction Pathways and Their Controlled Generation

Free radical reactions offer alternative pathways for the functionalization of this compound. Radical addition to the double bond can be initiated by radical initiators such as peroxides or through photolysis.

In contrast to electrophilic addition, radical addition of species like HBr proceeds via an anti-Markovnikov mechanism. The radical initiator generates a bromine radical, which then adds to the terminal carbon of the propene chain to form a more stable secondary benzylic radical. This radical then abstracts a hydrogen atom from HBr to give the final product and regenerate a bromine radical, propagating the chain reaction.

The controlled generation of radicals from fluorophenyl compounds can be achieved through various methods, including the use of specific initiators or photoredox catalysis. The presence of the fluorine atom can influence the stability of radical intermediates and the rates of radical reactions.

Table 3: Comparison of Electrophilic vs. Radical Addition of HBr to this compound

Reaction ConditionMajor ProductMechanism
HBr (no initiator)1-Bromo-2-(3-fluorophenyl)propaneElectrophilic Addition (Markovnikov)
HBr, Peroxides2-Bromo-1-(3-fluorophenyl)propaneRadical Addition (Anti-Markovnikov)

Impact of Fluorine Substitution on Reaction Kinetics and Selectivity

The fluorine atom in this compound has a profound impact on both the kinetics and selectivity of its reactions.

Kinetics: The strong inductive electron-withdrawing effect of fluorine generally deactivates the molecule towards electrophilic attack. msu.edu This is because it reduces the electron density of both the aromatic ring and the propene double bond, making them less nucleophilic. Consequently, the rate of electrophilic addition to this compound is expected to be slower than that of the unsubstituted allylbenzene. In nucleophilic aromatic substitution reactions, the electron-withdrawing nature of fluorine can accelerate the reaction by stabilizing the negatively charged Meisenheimer intermediate. masterorganicchemistry.comnih.govyoutube.com

Selectivity: The fluorine substituent plays a crucial role in directing the regioselectivity of addition and cycloaddition reactions. In electrophilic additions, while the Markovnikov orientation is still generally favored, the degree of selectivity might be altered due to the electronic influence of the fluorine on the stability of the carbocation intermediate. In cycloaddition reactions, the fluorine atom modifies the electronic properties of the double bond, which in turn dictates the regiochemical outcome based on the principles of FMO theory. chemrxiv.org The stereoselectivity can also be affected by steric and electronic interactions involving the fluorine atom in the transition state.

Studies on Oxidative and Reductive Transformations of this compound

The reactivity of the terminal alkene functionality in this compound allows for a variety of oxidative and reductive transformations, providing pathways to a range of functionalized derivatives. Research in this area has explored epoxidation, dihydroxylation, oxidative cleavage, and catalytic hydrogenation to selectively modify the propene side chain.

Oxidative Transformations

Epoxidation: The conversion of the double bond in this compound to an epoxide, 2-(3-fluorophenylmethyl)oxirane, is a common transformation. This reaction is typically achieved using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a widely employed reagent. The reaction proceeds via a concerted mechanism where the peroxy acid delivers an oxygen atom to the double bond in a syn-addition fashion.

While specific studies detailing the epoxidation of this compound are not extensively documented in readily available literature, the general reactivity of terminal alkenes suggests that this transformation would proceed under standard conditions. A representative reaction would involve treating the alkene with m-CPBA in an aprotic solvent like dichloromethane (B109758) at or below room temperature.

Dihydroxylation: The syn-dihydroxylation of the alkene moiety in this compound to yield 3-(3-fluorophenyl)propane-1,2-diol can be accomplished using reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄). Catalytic amounts of osmium tetroxide are often used in conjunction with a stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO), to mitigate the toxicity and expense of the osmium reagent. This reaction proceeds through a cyclic osmate ester intermediate, which is subsequently hydrolyzed to give the vicinal diol.

Oxidative Cleavage: The double bond of this compound is susceptible to oxidative cleavage, which breaks the carbon-carbon double bond and forms carbonyl compounds. A common method for this transformation is ozonolysis, followed by a workup step that determines the final products. Reductive workup, typically with zinc and water or dimethyl sulfide, would yield 3-fluorobenzaldehyde (B1666160) and formaldehyde. In contrast, an oxidative workup, using hydrogen peroxide, would produce 3-fluorobenzoic acid and carbon dioxide.

Reductive Transformations

Catalytic Hydrogenation: The most prevalent reductive transformation of this compound is the catalytic hydrogenation of the double bond to yield 1-fluoro-3-propylbenzene. This reaction is typically carried out using hydrogen gas in the presence of a heterogeneous catalyst, most commonly palladium on carbon (Pd/C). The reaction is generally efficient and proceeds under mild conditions, such as atmospheric or slightly elevated pressure of hydrogen, at room temperature, and in a suitable solvent like ethanol (B145695) or ethyl acetate. The hydrogenation occurs on the surface of the metal catalyst, leading to the syn-addition of two hydrogen atoms across the double bond.

TransformationReagent(s)Product(s)
Oxidation
Epoxidationm-CPBA2-(3-fluorophenylmethyl)oxirane
DihydroxylationOsO₄ (catalytic), NMO3-(3-fluorophenyl)propane-1,2-diol
Oxidative Cleavage (Reductive Workup)1. O₃; 2. Zn/H₂O or (CH₃)₂S3-Fluorobenzaldehyde and Formaldehyde
Oxidative Cleavage (Oxidative Workup)1. O₃; 2. H₂O₂3-Fluorobenzoic acid and Carbon dioxide
Reduction
Catalytic HydrogenationH₂, Pd/C1-Fluoro-3-propylbenzene

Advanced Spectroscopic Characterization and Structural Investigations of 3 Fluorophenyl 1 Propene

Vibrational Spectroscopy (Fourier Transform Infrared and Raman) for Conformational and Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, provides information about the functional groups and conformational properties of the molecule by probing its vibrational modes. uantwerpen.be

The FTIR and Raman spectra of 3-(3-Fluorophenyl)-1-propene are expected to be rich with characteristic bands corresponding to the vibrations of the allyl group and the meta-substituted fluorobenzene (B45895) ring.

Aromatic Ring Vibrations: C-H stretching vibrations for the aromatic ring typically appear above 3000 cm⁻¹. C=C stretching vibrations within the ring are expected in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are characteristic of the substitution pattern, are expected in the 650-900 cm⁻¹ range.

Allyl Group Vibrations: The =C-H stretching of the vinyl group is observed above 3000 cm⁻¹. The C=C double bond stretching vibration gives a characteristic band around 1640 cm⁻¹. researchgate.net The aliphatic C-H stretching of the allylic CH₂ group is expected just below 3000 cm⁻¹.

C-F Bond Vibration: The C-F stretching vibration is a strong band in the IR spectrum and typically appears in the 1100-1250 cm⁻¹ region.

Table 2: Predicted Principal Vibrational Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
Aromatic C-H Stretch3030 - 3100MediumMedium
Vinylic =C-H Stretch3010 - 3090MediumMedium
Aliphatic C-H Stretch2850 - 2960MediumStrong
Alkene C=C Stretch1640 - 1650Medium-WeakStrong
Aromatic C=C Stretch1450 - 1600Medium-StrongMedium
CH₂ Scissoring1430 - 1470MediumWeak
C-F Stretch1100 - 1250StrongWeak
Out-of-plane C-H Bend650 - 900StrongWeak

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. As this compound is a liquid at standard temperature and pressure, obtaining a single crystal suitable for X-ray diffraction would require low-temperature crystallization techniques.

Currently, no published crystal structure for this compound is available in the public domain. However, the expected molecular geometry can be inferred from standard values for its constituent parts. The fluorobenzene ring would be planar, with C-C bond lengths around 1.39 Å and a C-F bond length of approximately 1.35 Å. The geometry around the sp² carbons of the propene group would be trigonal planar with bond angles near 120°, while the allylic sp³ carbon would have a tetrahedral geometry with bond angles around 109.5°.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. researchgate.net The chromophore in this compound is the fluorophenyl group. The allyl group itself does not absorb significantly in the standard UV-Vis range (above 200 nm). The electronic spectrum is expected to be dominated by π → π* transitions within the aromatic ring.

For fluorobenzene, characteristic absorption bands appear around 204 nm (E-band) and 255 nm (B-band). nist.gov The B-band, which is forbidden by symmetry in benzene, becomes allowed due to the substitution and often displays fine vibrational structure. The presence of the allyl group is expected to cause a small bathochromic (red) shift of these absorption maxima.

Table 3: Predicted UV-Vis Absorption Maxima for this compound

Transition Type Predicted λ_max (nm) Chromophore
π → π* (E-band)205 - 215Fluorophenyl Ring
π → π* (B-band)255 - 265Fluorophenyl Ring

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns under ionization. The molecular formula of this compound is C₉H₉F, corresponding to a monoisotopic mass of approximately 136.07 g/mol . guidechem.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 136. The fragmentation is expected to be dominated by processes that lead to stable carbocations. A primary fragmentation pathway for allylbenzenes is the cleavage of the benzylic C-C bond to lose an allyl radical (•CH₂CH=CH₂), which would result in a fluorophenylmethyl fragment. However, a more favorable pathway is often cleavage of the bond beta to the aromatic ring to form a stable tropylium-type cation through rearrangement.

Table 4: Predicted Major Fragment Ions in the Mass Spectrum of this compound

m/z Value Proposed Fragment Ion Formation Pathway
136[C₉H₉F]⁺˙Molecular Ion (M⁺˙)
121[C₈H₆F]⁺Loss of •CH₃
109[C₇H₆F]⁺Benzylic cleavage with rearrangement (loss of •C₂H₃)
96[C₆H₅F]⁺˙Fluorobenzene radical cation
95[C₆H₄F]⁺Loss of H from the [C₆H₅F]⁺˙ ion
41[C₃H₅]⁺Allyl cation

Computational and Quantum Chemical Investigations of 3 Fluorophenyl 1 Propene

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. By approximating the electron density, DFT can provide valuable insights into a molecule's geometry, reactivity, and orbital energies at a reasonable computational cost. For a molecule like 3-(3-Fluorophenyl)-1-propene, DFT calculations would typically be performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to ensure a good balance between accuracy and efficiency.

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a 3D map of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting reactive sites for electrophilic and nucleophilic attacks and understanding intermolecular interactions.

The MESP map is color-coded:

Red regions: Indicate negative electrostatic potential (electron-rich), attractive for electrophiles.

Blue regions: Indicate positive electrostatic potential (electron-poor), attractive for nucleophiles.

Green/Yellow regions: Indicate neutral or weakly polarized areas.

In this compound, the MESP surface would likely show a negative potential (red) around the electronegative fluorine atom and over the π-cloud of the double bond, indicating these are sites for electrophilic attack. Positive potentials (blue) would be expected around the hydrogen atoms.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of Lewis structures, lone pairs, and charge delocalization. It examines interactions between filled "donor" NBOs and empty "acceptor" NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Time-Dependent DFT (TD-DFT) for Excited State Properties and UV-Vis Spectra Simulation

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is used to study excited states and predict electronic absorption spectra, such as UV-Vis spectra. TD-DFT calculates the energies of electronic transitions from the ground state to various excited states.

A TD-DFT calculation for this compound would predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The primary electronic transitions would likely be π → π* transitions involving the phenyl ring and the propene double bond. The results would allow for a direct comparison with experimentally measured UV-Vis spectra, helping to validate the computational model.

Theoretical Vibrational Spectroscopy Simulations and Correlation with Experimental Data

Theoretical vibrational spectroscopy simulations are a powerful tool in computational chemistry for predicting the infrared (IR) and Raman spectra of molecules. These simulations are typically performed using quantum chemical methods, such as Density Functional Theory (DFT), which can calculate the vibrational frequencies and intensities of a molecule's normal modes. The B3LYP functional combined with a basis set like 6-311++G(d,p) is a commonly employed level of theory for such calculations due to its balance of accuracy and computational cost. ajchem-a.com The calculated harmonic vibrational frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the theoretical model. researchgate.net

A theoretical vibrational analysis of this compound would involve first optimizing the molecule's geometry to find its lowest energy conformation. Following this, the vibrational frequencies would be calculated. The resulting theoretical spectrum can be compared with experimentally obtained FT-IR and FT-Raman spectra. This comparison allows for a detailed assignment of the observed spectral bands to specific vibrational modes of the molecule, such as C-H stretching, C=C stretching of the propene group and the phenyl ring, and C-F stretching. researchgate.net

The correlation between theoretical and experimental data provides confidence in the accuracy of the computational model and allows for a deeper understanding of the molecule's structure and bonding. For instance, the calculated potential energy distribution (PED) can be used to quantify the contribution of individual internal coordinates to each normal mode, providing a precise description of the vibrational motions. researchgate.net

Below is a hypothetical data table illustrating the kind of results that would be obtained from a DFT study of the vibrational spectrum of this compound, correlated with hypothetical experimental data.

Theoretical Wavenumber (cm⁻¹) Experimental Wavenumber (cm⁻¹) Vibrational Assignment
30853080Aromatic C-H stretch
30103005Olefinic C-H stretch
29252920Aliphatic C-H stretch
16401635C=C stretch (propene)
15901585C=C stretch (phenyl ring)
12501245C-F stretch
995990=C-H bend (out-of-plane)
915910=C-H bend (out-of-plane)
780775C-H bend (out-of-plane, phenyl)

This table is illustrative and contains hypothetical data.

Molecular Electron Density Theory (MEDT) for Mechanistic Elucidation of Reactions

Molecular Electron Density Theory (MEDT) is a modern theoretical framework for studying chemical reactivity. nih.gov It posits that the changes in electron density, rather than molecular orbitals, are the primary drivers of chemical reactions. MEDT utilizes the analysis of the electron localization function (ELF), which provides a quantitative description of the electron density distribution in a molecule, to understand reaction mechanisms. nih.gov

A MEDT study of a reaction involving this compound, for example, a cycloaddition reaction, would involve analyzing the ELF of the ground state of the reactants and then tracing the changes in the electron density along the reaction pathway. This approach allows for the characterization of the bonding changes during the reaction, including the formation and breaking of chemical bonds.

The reactivity indices derived from Conceptual DFT, such as electrophilicity and nucleophilicity, are also key components of MEDT. These indices can be used to predict the reactivity of this compound and its regioselectivity in reactions. For instance, in a polar reaction, the global electron density transfer (GEDT) at the transition state can be calculated to quantify the polar nature of the reaction. mdpi.com

A hypothetical MEDT analysis of a Diels-Alder reaction between this compound (as the dienophile) and a suitable diene would provide insights into the synchronicity of the bond-forming process. The ELF analysis could reveal whether the reaction proceeds through a concerted or a stepwise mechanism.

The following table presents hypothetical reactivity indices for this compound and a generic diene, which would be calculated in a MEDT study.

Molecule Electronic Chemical Potential (μ) Chemical Hardness (η) Global Electrophilicity (ω) Global Nucleophilicity (N)
This compound-3.5 eV6.8 eV0.90 eV2.5 eV
Generic Diene-3.2 eV6.5 eV0.79 eV3.0 eV

This table is illustrative and contains hypothetical data.

Solvation Effects in Quantum Chemical Calculations

Quantum chemical calculations are often performed for isolated molecules in the gas phase. However, most chemical reactions and spectroscopic measurements are conducted in a solvent. The presence of a solvent can significantly influence the properties and reactivity of a molecule. Therefore, it is crucial to account for solvation effects in computational studies.

Solvation models in quantum chemistry can be broadly categorized into explicit and implicit models. Explicit models treat individual solvent molecules quantum mechanically, which is computationally very expensive. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. sdu.dk This approach offers a good balance between accuracy and computational efficiency for many applications.

For this compound, incorporating a solvent model in the calculations would be important for accurately predicting its properties in solution. For example, the calculated vibrational frequencies, electronic absorption spectra, and reaction energy profiles can be significantly different in a solvent compared to the gas phase. The choice of solvent in the model would depend on the experimental conditions being simulated.

A study on the solvation effects on the NMR spin-spin coupling constants of various molecules showed that the inclusion of a solvent model improved the agreement between calculated and experimental values for some theoretical methods. sdu.dk This highlights the importance of considering the solvent environment in computational predictions.

The table below illustrates how the calculated dipole moment and energy of this compound might change in different solvents compared to the gas phase.

Environment Dielectric Constant Calculated Dipole Moment (Debye) Calculated Relative Energy (kcal/mol)
Gas Phase11.500.00
Toluene2.381.85-1.2
Dichloromethane (B109758)8.932.10-2.5
Acetonitrile37.52.25-3.1

This table is illustrative and contains hypothetical data.

Applications of 3 Fluorophenyl 1 Propene in Advanced Materials and Polymer Science

Polymerization Pathways and Mechanisms Involving Fluorinated Propene Monomers

While specific studies on the homopolymerization of 3-(3-Fluorophenyl)-1-propene are not extensively detailed in publicly available literature, its structural motifs—a phenyl ring and a propene group—allow for the prediction of its behavior based on well-established polymerization mechanisms for similar monomers like styrene (B11656) and propene. The polymerization of such monomers can typically proceed through various pathways, including coordination, anionic, and cationic routes.

Coordination Polymerization: This is a primary method for polymerizing propene and its derivatives to achieve stereocontrolled polymers. Using single-site catalysts like metallocenes, the polymerization of α-olefins such as this compound can be finely tuned. researchgate.netacs.org The mechanism involves the insertion of the monomer into a metal-alkyl bond at the catalyst's active site. The geometry of the metallocene catalyst dictates the stereochemistry of the resulting polymer chain, leading to isotactic, syndiotactic, or atactic microstructures. mdpi.com For a substituted propene like this compound, the bulky fluorophenyl group would play a critical role in the stereoselectivity of the insertion process. The catalyst performance and resulting polymer microstructure are influenced by factors such as temperature, monomer concentration, and the presence of co-catalysts like methylaluminoxane (B55162) (MAO). mdpi.com

Anionic Polymerization: The presence of the electron-withdrawing phenyl group can stabilize a carbanion on the adjacent carbon, making monomers like this compound potential candidates for anionic polymerization. This method is known for producing polymers with well-defined molecular weights and narrow polydispersity indices (PDI). rsc.org The polymerization is initiated by a strong nucleophile, such as an organolithium compound, which attacks the double bond of the monomer. The fluorophenyl group's electronic effects would influence the reactivity of the monomer and the stability of the propagating carbanionic chain end. rsc.org

Cationic Polymerization: While less common for propene derivatives due to potential side reactions, cationic polymerization could be initiated under strongly acidic conditions. The double bond would be protonated to form a carbocation, which then propagates. However, the electron-withdrawing nature of the fluorine atom on the phenyl ring could destabilize the carbocation, making this pathway less favorable compared to coordination or anionic methods.

The choice of polymerization pathway is critical as it determines the polymer's microstructure, molecular weight, and ultimately, its physical properties and applications.

Synthesis and Characterization of Fluorinated Polymers and Copolymers

The synthesis of fluorinated polymers from monomers like this compound involves reacting the monomer under controlled conditions with an appropriate initiator or catalyst. researchgate.net The resulting polymers and copolymers can be characterized using a suite of analytical techniques to determine their structure, molecular weight, thermal properties, and composition.

Synthesis: A typical laboratory synthesis via coordination polymerization would involve dissolving the this compound monomer in a suitable solvent, such as toluene, within a reactor under an inert atmosphere. A metallocene catalyst, activated by a co-catalyst like MAO, would then be introduced to initiate the polymerization. mdpi.com The reaction temperature is carefully controlled to manage the polymerization rate and the properties of the final polymer. After the reaction period, the process is terminated, and the polymer is precipitated, washed, and dried.

Characterization:

Structural Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) is essential for confirming the polymer's structure, determining its tacticity (stereochemical arrangement), and verifying the incorporation of the fluorinated monomer. mdpi.comrsc.org

Molecular Weight Determination: Gel Permeation Chromatography (GPC) is used to measure the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the Polydispersity Index (PDI = Mw/Mn), which indicates the breadth of the molecular weight distribution. rsc.org

Thermal Properties: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to determine key thermal characteristics. DSC is used to find the glass transition temperature (Tg) and melting temperature (Tm), while TGA assesses the polymer's thermal stability and decomposition temperature (Td). Fluorinated polymers are generally known for their high thermal stability. nih.gov

Compositional Analysis: For copolymers, techniques like pyrolysis-gas chromatography-mass spectrometry (pyr-GC/MS) or combustion ion chromatography can be used to quantify the fluorine content and analyze the monomer distribution within the polymer chain. rsc.orgrsc.org

The data obtained from these characterization techniques are crucial for establishing structure-property relationships and tailoring the material for specific applications.

Table 1: Expected Properties of Poly(this compound) Based on Analogous Fluorinated Polymers
PropertyExpected Value/RangeCharacterization Technique
Molecular Weight (Mn)10,000 - 200,000 g/molGel Permeation Chromatography (GPC)
Polydispersity Index (PDI)1.1 - 2.5 (depending on method)Gel Permeation Chromatography (GPC)
Glass Transition Temp. (Tg)90 - 150 °CDifferential Scanning Calorimetry (DSC)
Decomposition Temp. (Td)> 350 °CThermogravimetric Analysis (TGA)
Fluorine Content~14 wt%Elemental Analysis / ¹⁹F NMR

Role as an Intermediate in the Development of Specialty Chemicals and Functional Materials

Beyond its direct use as a monomer, this compound serves as a versatile intermediate for synthesizing a wide array of specialty chemicals and functional materials. Its bifunctional nature—a reactive double bond and an aromatic ring that can undergo substitution—allows for diverse chemical transformations.

The propene group can undergo various reactions such as oxidation, reduction, or addition reactions to introduce new functional groups. For example, oxidation could yield 3-(3-fluorophenyl)propionic acid, a building block used in the synthesis of more complex molecules, including potential enzyme inhibitors. The double bond also allows for grafting the molecule onto other polymer backbones, modifying their surface properties or functionality.

The fluorinated phenyl ring is also a site for chemical modification. It can participate in electrophilic aromatic substitution reactions, or it can be used in cross-coupling reactions (e.g., Suzuki or Stille coupling) to build larger, conjugated systems. mdpi.com These systems are often investigated for their optical and electronic properties, finding use in materials for organic light-emitting diodes (OLEDs) or sensors. mdpi.comuhasselt.be The fluorine atom itself imparts specific properties, such as increased metabolic stability in pharmaceutical compounds and modified electronic characteristics in functional materials. nih.gov

For instance, derivatives of fluorophenyl propenes are used as precursors in the synthesis of fluorinated liquid crystals, agrochemicals, and pharmaceutical agents, where the unique combination of the fluorine atom and the propyl side chain is crucial for achieving the desired biological activity or material property. nbinno.com

Advanced Mechanistic and Kinetic Studies of Transformations Involving 3 Fluorophenyl 1 Propene

Thermodynamic Analysis of Reaction Pathways and Equilibria

A thermodynamic analysis requires data on the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction for the various potential transformation pathways of 3-(3-Fluorophenyl)-1-propene. Such data, which would be obtained through calorimetric measurements or computational chemistry studies, is not available in the current body of scientific literature. This information is crucial for understanding reaction feasibility, spontaneity, and equilibrium positions.

Identification and Characterization of Reaction Intermediates and Transition States

The identification of transient species such as carbocations, radicals, or other intermediates, as well as the characterization of high-energy transition states, is fundamental to elucidating reaction mechanisms. These are typically investigated using spectroscopic techniques (e.g., NMR, IR, mass spectrometry) under specialized conditions or through high-level computational modeling. No such studies specific to this compound have been found.

Future Research Directions and Unexplored Avenues for 3 Fluorophenyl 1 Propene

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The development of sophisticated catalytic systems is paramount for enhancing the synthetic utility of 3-(3-Fluorophenyl)-1-propene. Future research should focus on catalysts that offer superior control over selectivity—be it regio-, chemo-, or stereoselectivity—and operate with high efficiency under mild conditions.

One promising area is the advancement of asymmetric catalysis to access chiral derivatives of this compound. The synthesis of enantiomerically pure compounds is crucial in the pharmaceutical industry, and the development of chiral catalysts for reactions such as asymmetric hydrogenation, hydroformylation, or epoxidation of the propene moiety would be highly valuable. For instance, chiral frustrated Lewis pairs (FLPs) have emerged as a powerful tool for metal-free asymmetric hydrogenations and could be adapted for the enantioselective reduction of the alkene in this compound. nih.gov Similarly, exploring chiral p-block element catalysts, such as those based on boron or aluminum, could offer a sustainable and complementary approach to traditional transition-metal catalysis for generating stereogenic centers. nih.gov

Furthermore, research into biomimetic asymmetric reduction processes, inspired by coenzymes like NAD(P)H, could lead to highly selective transformations under mild, environmentally benign conditions. dicp.ac.cn The design of synthetic catalysts that mimic the cooperative bifunctional activation observed in enzymes could enable the reduction of the double bond with high enantioselectivity. dicp.ac.cn

Another avenue for investigation is the use of specialized palladium catalyst systems for cross-coupling reactions. While palladium catalysis is well-established, the development of ligands that enhance the reactivity and selectivity of reactions involving the fluorinated aryl group or the allylic position of this compound remains a key objective. For example, catalysts designed for the regioselective functionalization of related cationic dicp.ac.cnhelicenes have demonstrated the potential for highly specific transformations. nih.gov Adapting such catalyst design principles could allow for the precise modification of the aromatic ring of this compound without affecting the propene group.

The table below outlines potential catalytic systems and their envisioned applications for this compound.

Catalytic SystemTarget ReactionDesired Outcome
Chiral Frustrated Lewis Pairs (FLPs)Asymmetric HydrogenationEnantiomerically enriched 1-(3-fluorophenyl)propane
Chiral p-Block Element CatalystsAsymmetric EpoxidationChiral (3-(3-fluorophenyl)propyl)oxirane
Biomimetic NAD(P)H ModelsAsymmetric ReductionHigh-yield, high-enantioselectivity reduction to chiral propanes
Advanced Palladium-Ligand ComplexesRegioselective C-H FunctionalizationSelective derivatization of the aromatic ring

Exploration of New Reaction Manifolds and Synthetic Utilities

Beyond established transformations, future research should aim to uncover novel reaction manifolds that expand the synthetic utility of this compound. This involves exploring its participation in a wider range of chemical transformations and its use as a precursor for more complex molecular architectures.

A key area for exploration is the catalytic functionalization of the alkene . The development of methods for the selective introduction of various functional groups across the double bond would significantly enhance the compound's versatility. This could include reactions such as catalytic aminohydroxylation, carboamination, or difunctionalization, which would install multiple functionalities in a single step.

The use of this compound in carbonyl-olefin metathesis reactions is another underexplored avenue. Iron(III)-catalyzed carbonyl-olefin metathesis has been shown to be an effective method for the synthesis of cyclic compounds. nih.gov Investigating the reactivity of this compound in such reactions could provide access to novel fluorinated carbocyclic and heterocyclic scaffolds.

Furthermore, the development of one-pot synthetic protocols that utilize this compound as a key intermediate would be highly valuable for streamlining synthetic sequences. For instance, a one-pot synthesis of 1-aryl-3-trifluoromethylpyrazoles has been developed using related building blocks, showcasing the efficiency of such approaches. nih.gov Similar strategies could be devised for the synthesis of other complex fluorinated heterocycles starting from this compound.

Mechanistic studies of these new reactions will be crucial for their optimization and broader application. For example, understanding the mechanism of electrophilic fluorination-nucleophilic addition reactions can lead to improved stereoselectivity and a wider range of compatible nucleophiles. nih.gov Similarly, detailed mechanistic investigations of gold(I)-catalyzed sigmatropic rearrangements of related propargylic systems have provided insights into reaction reversibility and have allowed for controlled access to different reaction pathways. mdpi.com

The following table summarizes potential new reaction manifolds for this compound.

Reaction ManifoldReagents/CatalystsPotential Products
Catalytic Asymmetric AminohydroxylationChiral ligand, Os/Cu catalystChiral fluorinated amino alcohols
Iron(III)-Catalyzed Carbonyl-Olefin MetathesisIron(III) chloride, carbonyl compoundFluorinated carbocycles and heterocycles
One-Pot Heterocycle SynthesisVarious electrophiles and nucleophilesComplex fluorinated heterocyclic systems
Photocatalytic C-F FunctionalizationPhotocatalyst, various reagentsDerivatized fluorinated aromatics

Advanced Computational Modeling for Predictive Chemistry

Advanced computational modeling is poised to play a transformative role in accelerating research on this compound. By providing deep insights into its electronic structure, reactivity, and the mechanisms of its reactions, computational chemistry can guide experimental efforts, leading to the more rapid discovery of optimal reaction conditions and novel transformations.

Future research should leverage Density Functional Theory (DFT) to investigate the electronic and steric properties of this compound in greater detail. Such studies can elucidate how the fluorine substituent influences the reactivity of both the aromatic ring and the propene moiety. researchgate.net For example, computational analysis of related (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one has provided valuable information on its geometrical framework and chemical behavior. researchgate.net Similar studies on this compound could predict its behavior in various reactions and guide the design of experiments.

Mechanistic studies of potential reactions involving this compound can also be conducted computationally. For instance, the reaction mechanism between the tert-butoxy (B1229062) radical and trans-3-hexene (B77681) has been elucidated through theoretical studies, which successfully explained the observed product distribution. vapourtec.com Applying similar computational approaches to reactions of this compound could help to understand reaction pathways, identify key intermediates and transition states, and predict product selectivity.

Furthermore, the development of predictive models for ADME (Absorption, Distribution, Metabolism, and Excretion) properties of derivatives of this compound would be highly beneficial for its application in medicinal chemistry. In silico tools can be used to predict the pharmacokinetic profiles of potential drug candidates, thereby reducing the need for extensive experimental screening in the early stages of drug discovery. nih.gov

The table below highlights key areas where advanced computational modeling can be applied to the study of this compound.

Computational MethodArea of InvestigationPotential Insights
Density Functional Theory (DFT)Electronic and Steric PropertiesUnderstanding the influence of the fluorine substituent on reactivity
Quantum Mechanics/Molecular Mechanics (QM/MM)Reaction MechanismsElucidation of reaction pathways and prediction of selectivity
Quantitative Structure-Activity Relationship (QSAR)ADME Properties of DerivativesPrediction of pharmacokinetic profiles for drug discovery
Molecular Dynamics (MD) SimulationsConformational AnalysisUnderstanding the dynamic behavior and interactions with catalysts or enzymes

Integration with Emerging Technologies in Organic Synthesis

The integration of this compound with emerging technologies in organic synthesis offers exciting opportunities to enhance reaction efficiency, safety, and scalability. Technologies such as flow chemistry and photocatalysis are particularly well-suited for the synthesis and functionalization of fluorinated compounds.

Flow chemistry provides numerous advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for automated, continuous production. acs.org The application of flow chemistry to the synthesis of fluorinated compounds has been demonstrated to be highly effective. nih.govnih.gov For instance, a continuous-flow protocol for the light-induced fluorination of benzylic compounds has been developed, offering excellent yields with short residence times. nih.gov Future research could focus on developing a continuous-flow synthesis of this compound itself, as well as its subsequent functionalization in flow reactors.

Photocatalysis has emerged as a powerful tool for activating C-F bonds and for promoting a variety of organic transformations under mild conditions. The use of photocatalysis for the C-F functionalization of polyfluorinated aromatics is a particularly promising area of research. Investigating the photocatalytic reactions of this compound could lead to novel methods for its derivatization. Flow photochemistry, which combines the benefits of both flow chemistry and photocatalysis, is an especially attractive technology for scaling up photochemical reactions.

The synergy between these emerging technologies could be harnessed to develop highly efficient and sustainable synthetic routes. For example, a multi-step synthesis involving this compound could be designed in a continuous-flow system that incorporates both thermal and photochemical reaction steps, minimizing manual handling and purification steps.

The table below outlines the potential applications of emerging technologies in the synthesis and functionalization of this compound.

Emerging TechnologyApplicationAdvantages
Flow ChemistryContinuous synthesis and functionalizationImproved safety, scalability, and process control
PhotocatalysisC-H and C-F bond functionalizationMild reaction conditions, novel reactivity
Flow PhotochemistryScalable photochemical transformationsEnhanced light penetration, precise reaction control
Automated Synthesis PlatformsHigh-throughput reaction optimizationRapid discovery of optimal reaction conditions

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(3-Fluorophenyl)-1-propene, and what factors influence reaction efficiency?

  • Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation, where 3-fluorobenzaldehyde reacts with acetone derivatives under alkaline conditions (e.g., NaOH in ethanol) . Reaction efficiency depends on solvent polarity, temperature control (room temperature vs. reflux), and the electronic effects of substituents on the aryl ring. Catalytic methods, such as Lewis acids (e.g., AlCl₃), may enhance yield in Friedel-Crafts-type reactions . Purification typically involves distillation or recrystallization, with monitoring via TLC or GC-MS.

Q. Which spectroscopic methods are most effective for characterizing this compound, and how are data interpreted?

  • Methodological Answer :

  • ¹H/¹³C NMR : Fluorine’s inductive effect deshields adjacent protons, causing distinct splitting patterns (e.g., doublets for vinyl protons). The fluorine atom at the 3-position splits aromatic protons into complex multiplets .
  • FT-IR : Stretching frequencies for C=C (~1640 cm⁻¹) and C-F (~1100–1250 cm⁻¹) confirm structural motifs .
  • X-ray Crystallography : Resolves stereochemistry and bond angles, critical for confirming (E)/(Z) isomerism in propenyl derivatives .

Q. What are the key reactivity patterns of this compound in electrophilic addition or cycloaddition reactions?

  • Methodological Answer : The electron-withdrawing fluorine group directs electrophilic attacks to the para position of the phenyl ring. The propenyl group participates in Diels-Alder reactions as a dienophile, with regioselectivity influenced by fluorine’s meta-directing effects. Kinetic studies using UV-Vis spectroscopy can track reaction progress .

Advanced Research Questions

Q. How does the fluorinated aryl group influence the compound’s behavior in catalytic asymmetric synthesis?

  • Methodological Answer : Fluorine’s strong electronegativity enhances Lewis acid-catalyst interactions (e.g., with chiral BINOL-derived catalysts), improving enantioselectivity in hydrogenation or epoxidation. Computational models (DFT) predict transition-state geometries, while HPLC with chiral columns validates enantiomeric excess .

Q. How can computational chemistry methods like DFT be applied to predict the reactivity of this compound in catalytic processes?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks. For example, Fukui indices identify regions prone to radical formation in oxidation studies. Solvent effects are modeled using PCM (Polarizable Continuum Model) to refine activation energy barriers .

Q. What challenges arise in scaling up the synthesis of this compound, and how can they be mitigated?

  • Methodological Answer : Batch-to-batch variability in fluorinated intermediates often stems from competing side reactions (e.g., defluorination). Flow chemistry systems improve heat/mass transfer, reducing byproducts. Process Analytical Technology (PAT), such as inline IR spectroscopy, enables real-time monitoring .

Q. What strategies are effective in resolving contradictions between experimental and computational data regarding the compound’s behavior?

  • Methodological Answer : Discrepancies in reaction kinetics (e.g., observed vs. predicted rate constants) may arise from unaccounted solvent effects or catalyst decomposition. Multivariate analysis (e.g., PCA) identifies dominant variables, while isotopic labeling (²H/¹⁹F) traces mechanistic pathways. Collaborative validation across labs reduces instrumentation bias .

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